2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride

Beschreibung

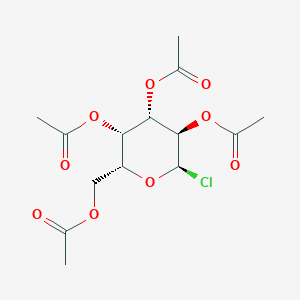

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl chloride (CAS: 124650-46-0; synonyms: 1-Chloro-2,3,4,6-tetra-O-acetyl-α-D-galactopyranose) is a monosaccharide derivative widely used in glycochemistry for synthesizing complex carbohydrates, including proteoglycans, glycolipids, and glycoconjugates . Its structure features a galactopyranose core with acetyl groups protecting hydroxyl positions at C2, C3, C4, and C6, and a chloride leaving group at the anomeric carbon (C1). This configuration enables its role as a glycosyl donor in stereoselective glycosylation reactions, particularly in Koenigs-Knorr-type syntheses .

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPSIUIJNAJDV-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

The reaction begins with 2,3,4,6-tetra-O-acetyl-D-galactopyranose, which is dissolved in anhydrous 1,2-dichloroethane or dichloromethane (DCM). A catalytic amount of N,N-dimethylformamide (DMF) is introduced to activate thionyl chloride, generating a chlorosulfite intermediate. The mixture is typically maintained at 0°C to minimize side reactions such as acetyl group migration or decomposition.

The mechanism proceeds via nucleophilic attack of the anomeric hydroxyl oxygen on the electrophilic sulfur atom of SOCl₂, forming a transient intermediate that collapses to release sulfur dioxide (SO₂) and hydrochloric acid (HCl), yielding the desired glycosyl chloride. The use of DMF accelerates this process by stabilizing the intermediate through hydrogen bonding.

Workup and Purification

After complete consumption of the starting material (monitored by TLC), the reaction is quenched by evaporating volatiles under reduced pressure. The crude product is dissolved in a mixture of ethyl acetate and hexane, then filtered through a silica gel pad to remove residual DMF and inorganic salts. Further purification via flash column chromatography (petroleum ether/ethyl acetate gradients) yields the title compound as a colorless foam or crystalline solid.

Table 1: Representative Reaction Parameters for Thionyl Chloride Method

Alternative Chlorination Strategies

While thionyl chloride remains the gold standard, alternative methods have been explored to address specific challenges such as solvent compatibility or scalability.

Oxalyl Chloride as a Chlorinating Agent

Oxalyl chloride (ClCO)₂O offers a milder alternative, particularly for acid-sensitive substrates. In this protocol, the acetylated galactose is treated with oxalyl chloride in DCM at room temperature. The reaction generates CO₂ and CO as byproducts, simplifying workup. However, yields are marginally lower (85–88%) compared to SOCl₂, likely due to competing side reactions.

Hydrochloric Acid Gas (HCl) in Anhydrous Media

Direct treatment with gaseous HCl in anhydrous diethyl ether or tetrahydrofuran (THF) has been reported for analogous glycosyl chlorides. This method avoids sulfur-containing reagents but requires stringent moisture control and prolonged reaction times (12–24 hours). Limited data exist for the acetylated galactose derivative, necessitating further validation.

Structural Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The α-configuration of the anomeric chloride is confirmed by ¹H NMR, where the coupling constant (J₁,₂) between H-1 and H-2 typically ranges from 3.5–4.0 Hz, consistent with a diaxial arrangement. In contrast, β-anomers exhibit larger couplings (J₁,₂ ≈ 8–10 Hz).

Table 2: Key ¹H NMR Chemical Shifts for 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Chloride

| Proton | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-1 | 6.30–6.45 | d | J₁,₂ = 3.8 |

| H-2 | 5.10–5.25 | dd | J₂,₃ = 10.4 |

| H-3 | 5.35–5.50 | t | J₃,₄ = 3.6 |

| H-4 | 5.60–5.75 | d | J₄,₅ = 0.8 |

| Acetate | 2.00–2.15 | s (12H) | — |

¹³C NMR further corroborates the structure, with the anomeric carbon (C-1) resonating at δ 90–92 ppm, characteristic of α-glycosyl chlorides.

Elemental Analysis and Mass Spectrometry

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 467.0698 ([M+Na]⁺), consistent with the molecular formula C₁₄H₁₉ClO₉. Elemental analysis typically aligns with theoretical values (C: 42.01%, H: 4.78%, Cl: 8.85%) within ±0.3%.

Applications in Glycosylation Reactions

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl chloride serves as a pivotal building block in stereoselective glycosylations. For instance, it participates in Koenigs-Knorr reactions with alcohols or thiols, facilitated by silver or mercury salts. Recent advances employ catalytic thioureas or Lewis acids to enhance α-selectivity, achieving yields exceeding 80% .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding galactose derivatives.

Glycosylation: It acts as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.

Glycosylation: Catalysts such as silver triflate (AgOTf) or boron trifluoride etherate (BF3·Et2O) are often used to facilitate the glycosylation process.

Major Products

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted galactose derivatives.

Hydrolysis: The major product is deacetylated galactose.

Glycosylation: The major products are glycosides, where the galactose unit is linked to another molecule via a glycosidic bond.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

- Glycosylation Reactions: It serves as a glycosyl donor in glycosylation reactions to form glycosidic bonds. This property is crucial for synthesizing complex carbohydrates and glycoconjugates .

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group can be replaced by other nucleophiles, facilitating further synthetic pathways.

Biochemical Research

- Studying Glycosylation Processes: It is employed in research focused on understanding glycosylation's role in biological systems, including its effects on protein function and cellular interactions.

- Enzyme Activity Modulation: By modifying carbohydrate structures, it can influence enzyme activity and protein interactions within metabolic pathways .

Pharmaceutical Applications

- Drug Development: The compound is investigated for its potential in synthesizing glycosylated drugs and prodrugs, which can enhance bioavailability and therapeutic efficacy .

- Targeted Drug Delivery Systems: Its ability to modify drug molecules allows for the development of targeted delivery systems that can improve treatment outcomes for various diseases.

Specialty Chemicals Production

- Used in producing biodegradable polymers and surfactants, contributing to environmentally friendly materials .

- Its chemical reactivity enables the synthesis of various specialty chemicals used across multiple industries.

Material Science

- Involved in developing materials with specific properties for applications in coatings, adhesives, and other industrial products .

Case Studies

Wirkmechanismus

The mechanism of action of 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride primarily involves its role as a glycosyl donor. In glycosylation reactions, the compound donates its galactose unit to an acceptor molecule, forming a glycosidic bond. This process is facilitated by catalysts that activate the chloride group, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific glycosylation reaction and the acceptor molecule used.

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Differences

- Molecular Formula : C₁₄H₁₉BrO₉ (vs. C₁₄H₁₉ClO₉ for the chloride) .

- Leaving Group Reactivity : Bromide’s higher polarizability and lower bond dissociation energy make it more reactive than chloride in nucleophilic substitutions, enabling faster glycosylation under milder conditions .

- Synthesis : Produced via HBr/acetic acid treatment of acetylated galactose, whereas the chloride requires HCl or SOCl₂ .

Applications - Preferred in classical Koenigs-Knorr reactions due to superior leaving-group ability .

- Used in anti-tumor and anti-inflammatory studies, with demonstrated inhibition of cancer cell proliferation .

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Chloride

Structural Divergence

- Core Sugar : Glucose (vs. galactose), differing in C4 hydroxyl stereochemistry (axial in galactose, equatorial in glucose).

- CAS : 4451-35-8 .

Functional Implications - Biological Recognition : Glucose derivatives target metabolic pathways (e.g., glycogen synthesis), whereas galactose derivatives are critical in lactose biosynthesis and immune recognition (e.g., blood group antigens) .

- Synthetic Utility : Both are used in glycosylations, but galactose derivatives are favored for synthesizing α-linked glycans due to stereochemical outcomes .

Trichloroacetimidate Derivatives

Example: 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl trichloroacetimidate (CAS: 122089-71-8) . Advantages Over Halides

- Stability : Trichloroacetimidates are less moisture-sensitive and can be stored longer .

- Activation : React under mild Lewis acid catalysis (e.g., TMSOTf), avoiding harsh conditions required for halides .

Applications - Ideal for oligosaccharide assembly in automated synthesizers due to predictable reactivity .

Azido and Cyano Derivatives

Example: 2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-α-D-galactopyranosyl cyanide (CAS: 168567-90-6) . Functionalization Potential

Biologische Aktivität

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl chloride is a carbohydrate derivative with significant biological activity. This compound is primarily studied for its potential therapeutic applications and interactions within biological systems. Understanding its biological activity is crucial for developing new pharmaceutical agents and diagnostic tools.

Chemical Structure and Properties

The molecular formula of this compound is C14H19ClO9. It features multiple acetyl groups attached to the galactopyranose moiety, which enhances its lipophilicity and biological properties. The presence of the chlorine atom at the anomeric position plays a critical role in its reactivity and interaction with biological targets.

Biological Activity

Research indicates that carbohydrate derivatives like this compound exhibit a wide range of biological activities. These include:

- Antimicrobial Activity : Studies have shown that derivatives of galactose can possess bactericidal properties. For instance, related compounds have been synthesized and tested for their effectiveness against various bacterial strains. The introduction of bulky lipophilic groups has been found to enhance the antimicrobial efficacy while reducing toxicity .

- Antiviral Properties : Some carbohydrate derivatives have demonstrated potential antiviral activity by interfering with viral entry or replication processes within host cells. This suggests that similar derivatives may offer therapeutic benefits against viral infections .

- Immunomodulatory Effects : Certain studies have highlighted the ability of carbohydrate-based compounds to modulate immune responses. This activity can be beneficial in developing treatments for autoimmune diseases or enhancing vaccine efficacy .

Research Findings and Case Studies

Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:

- Synthesis and Characterization : The synthesis typically involves acetylation of the galactopyranose followed by chlorination at the anomeric position. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .

- Antimicrobial Testing : In one study, synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly improved antibacterial activity compared to unmodified galactose derivatives .

- Predictive Modeling : Computational tools like PASS (Prediction of Activity Spectra for Substances) have been used to predict the biological activity spectrum of synthesized compounds. These predictions help guide further experimental validation and optimization of the compounds for desired therapeutic effects .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the established synthetic routes for 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl chloride, and how is purity validated?

- Methodological Answer : The compound is synthesized via halogenation of peracetylated galactose. A typical procedure involves treating galactose with acetic anhydride to form the tetra-acetylated intermediate, followed by reaction with HCl or HCl-generating agents (e.g., acetyl chloride) under controlled conditions. Purification is achieved via silica gel chromatography (EtOAc/hexane systems). Purity is confirmed using ¹H/¹³C NMR to verify acetylation patterns and anomeric configuration, HPLC for quantification, and mass spectrometry (MS) for molecular ion validation .

Q. Which spectroscopic techniques are critical for structural elucidation of this glycosyl donor?

- Methodological Answer :

- ¹H NMR : Identifies anomeric proton signals (δ 5.5–6.5 ppm for α-configuration) and acetyl methyl groups (δ 2.0–2.2 ppm).

- ¹³C NMR : Confirms acetyl carbonyl carbons (δ 169–171 ppm) and anomeric carbon (δ ~90–100 ppm).

- IR Spectroscopy : Detects C=O stretches (1740–1760 cm⁻¹) and C-Cl bonds (550–600 cm⁻¹).

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na]⁺ at m/z 387.1) .

Q. What are the primary applications of this compound in oligosaccharide synthesis?

- Methodological Answer : It serves as a glycosyl donor in Koenigs-Knorr reactions , enabling α-selective galactosylation. For example, coupling with acceptors like hydroxyl-protected sugars (e.g., benzyl or tert-butyldimethylsilyl derivatives) under catalysis by AgOTf or BF₃·Et₂O yields disaccharides. The acetyl groups act as temporary protecting groups, removable via Zemplén deacetylation .

Advanced Research Questions

Q. How can α-selectivity be maximized in glycosylation reactions using this donor?

- Methodological Answer :

- Promoter Choice : Silver triflate (AgOTf) enhances α-selectivity by stabilizing the oxocarbenium ion intermediate.

- Solvent Effects : Low-polarity solvents (e.g., CH₂Cl₂) favor α-configuration via SN1 mechanisms.

- Temperature Control : Reactions at –20°C to 0°C reduce β-side product formation.

- Additives : Molecular sieves (4Å) absorb moisture, minimizing hydrolysis .

Q. What strategies resolve discrepancies in reported glycosylation yields (e.g., 34% vs. 98%)?

- Methodological Answer :

- Acceptor Nucleophilicity : Steric hindrance from bulky protecting groups (e.g., trityl) reduces yields.

- Catalyst Purity : Trace water in AgOTf decreases efficiency; rigorous drying (e.g., activated sieves) is critical.

- Reaction Monitoring : TLC (heptane/acetone 3:7) or LC-MS identifies incomplete reactions, prompting extended reaction times or promoter re-addition .

Q. How can X-ray crystallography clarify conformational dynamics of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves puckering coordinates (Cremer-Pople parameters) and acetyl group orientations. For example, ring puckering amplitude (q) and phase angle (θ) are calculated to quantify deviations from planarity. Crystallization in ethyl acetate/hexane yields suitable crystals .

Data Contradiction Analysis

Q. Why do some studies report anti-tumor activity for acetylated galactose derivatives, while others observe inactivity?

- Methodological Answer :

- Structural Variants : The chloride donor itself is typically inert; bioactivity arises from deacetylated metabolites or conjugated glycans.

- Assay Conditions : Viability assays (e.g., MTT) may show false negatives due to solubility limits (water-insoluble acetyl groups require DMSO solubilization, which can interfere).

- Cell Line Specificity : Activity against breast cancer cells (MCF-7) but not colon cancer (HT-29) may reflect differences in glycosidase expression .

Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₉ClO₉ | |

| Molecular Weight | 366.75 g/mol | |

| Melting Point | 82–84°C | |

| Solubility | Soluble in CH₂Cl₂, THF; insoluble in H₂O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.